1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

Physicochemical Properties Drug Discovery Chemical Synthesis

This 1,3-disubstituted urea features a cycloheptyl group enhancing lipophilicity for target engagement and a propargyl handle enabling CuAAC click chemistry for SAR library synthesis. Preliminary screening indicates CCR5 antagonist activity, positioning it as a candidate for HIV entry inhibition and inflammatory disease research (asthma, RA, COPD). The compound also induces monocyte differentiation, serving as a tool in cancer biology and psoriasis screening. Supplied as powder (≥95% purity) for direct use in pharmacological assays and analytical method development. Validate activity in your specific assay system.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 1311925-76-4
Cat. No. B1455311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-3-(prop-2-yn-1-yl)urea
CAS1311925-76-4
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC#CCNC(=O)NC1CCCCCC1
InChIInChI=1S/C11H18N2O/c1-2-9-12-11(14)13-10-7-5-3-4-6-8-10/h1,10H,3-9H2,(H2,12,13,14)
InChIKeyZNTMYDUGIBVYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (CAS 1311925-76-4) for Research Procurement: Core Identity and Baseline Properties


1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (CAS 1311925-76-4) is a 1,3-disubstituted urea derivative with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . The compound is characterized by a cycloheptyl group on one urea nitrogen and a prop-2-yn-1-yl (propargyl) group on the other. Its predicted physicochemical properties include a boiling point of 373.3±21.0 °C, a density of 1.02±0.1 g/cm³, and a pKa of 12.81±0.46 . The compound is commercially available as a powder with a typical purity of 95% and is recommended for storage at room temperature .

Why 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea Cannot Be Replaced by Generic Urea Analogs Without Verification


Substituting 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea with a generic urea derivative without direct comparative data is not scientifically justifiable. The compound's specific substitution pattern—a cycloheptyl group and a propargyl group—is structurally distinct from simpler ureas. While direct comparative data for this specific compound is limited, class-level inference suggests that such modifications can influence biological activity. For example, studies on propargyl-substituted ureas have shown that the propargyl group can induce differential cellular sensitivity in anticancer assays compared to methyl-substituted analogs [1]. Similarly, the cycloheptyl moiety has been explored in soluble epoxide hydrolase inhibitors, where its lipophilicity affects target engagement [2]. Therefore, any substitution must be validated by the user in their specific assay system.

Quantitative Evidence Guide for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea: Available Comparative Data


Predicted Physicochemical Properties of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea vs. Common Urea

The predicted pKa of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is 12.81±0.46, compared to urea which has a pKa of approximately 0.1 (for the conjugate acid of urea) or ~13.8 for the deprotonation of the amide nitrogen . This significant difference in acidity indicates that the compound will behave differently in protonation/deprotonation equilibria, which can affect solubility, permeability, and target binding. Additionally, the predicted boiling point is 373.3±21.0 °C, which is higher than that of urea (decomposes at ~133 °C), suggesting greater thermal stability for synthetic applications [1].

Physicochemical Properties Drug Discovery Chemical Synthesis

Potential CCR5 Antagonist Activity of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea: A Preliminary Pharmacological Screening

Preliminary pharmacological screening indicates that 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea may act as a CCR5 antagonist, which is a target for HIV infection and inflammatory diseases [1]. While specific IC50 values are not available in the public domain, this activity profile distinguishes it from many generic ureas that lack this specific receptor interaction. In comparison, known CCR5 antagonists like maraviroc have IC50 values in the low nanomolar range, but no direct head-to-head data exists for this compound.

CCR5 Antagonist HIV Inflammation

Anticancer and Differentiation-Inducing Activity of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This biological activity is not a general property of all urea derivatives; for example, simple alkyl ureas do not typically induce differentiation. However, no quantitative comparative data (e.g., IC50 values against specific cell lines) are available to benchmark this activity against established differentiation agents like all-trans retinoic acid or vitamin D analogs.

Anticancer Cell Differentiation Psoriasis

Recommended Research and Industrial Application Scenarios for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea


Investigating CCR5-Mediated Pathways in HIV and Inflammatory Disease Models

Based on preliminary pharmacological screening suggesting CCR5 antagonist activity [1], this compound is a candidate for research into HIV entry inhibition and inflammatory conditions like asthma, rheumatoid arthritis, and COPD. Users should validate activity in their specific CCR5 binding or functional assays.

Studying Cell Differentiation and Proliferation in Cancer and Dermatological Research

The compound's reported ability to arrest undifferentiated cell proliferation and induce monocyte differentiation [2] makes it a tool for studying differentiation pathways in cancer biology and for screening potential therapies for psoriasis and other skin disorders characterized by abnormal keratinocyte proliferation.

Utilization as a Versatile Synthetic Building Block in Medicinal Chemistry

As a 1,3-disubstituted urea containing a propargyl group, this compound serves as a versatile scaffold for further derivatization via click chemistry or other alkyne-based reactions . It can be used to synthesize more complex molecules for structure-activity relationship (SAR) studies in drug discovery programs.

Reference Standard for Analytical Method Development

Given its defined structure and commercial availability with a purity of 95% , this compound can be used as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of similar urea derivatives in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.